N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide
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Description
The compound belongs to a class of chemicals that have garnered attention for their diverse biological activities and potential pharmacological applications. This family of compounds, characterized by the presence of thiadiazolo[3,2-a][1,3]diazepin rings and various substituents, has been explored for various biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to achieve the complex structures characteristic of thiadiazolo[3,2-a][1,3]diazepin derivatives. For example, the synthesis of similar compounds has been reported through the reaction of appropriate precursors, where the thiadiazolo[3,2-a][1,3]diazepin core is constructed via cyclization reactions, followed by the introduction of specific substituents like the 4-fluorophenyl group and the acetamide moiety through subsequent synthetic steps (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazolo[3,2-a][1,3]diazepin derivatives is characterized by the presence of a fused ring system that combines thiadiazole and diazepine rings. This unique structure is expected to contribute to the compound's chemical reactivity and interaction with biological targets. Structural analysis often involves techniques such as NMR, IR, and X-ray crystallography to elucidate the arrangement of atoms within the molecule and to confirm the presence of key functional groups (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of the thiadiazolo[3,2-a][1,3]diazepin core and the fluorophenyl and acetamide groups. These structural elements can undergo various chemical reactions, including nucleophilic substitution and addition reactions, depending on the reaction conditions and the presence of reactive intermediates. The synthesis pathways often involve reactions under controlled conditions to achieve the desired substitutions without compromising the integrity of the sensitive ring structures.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in biological systems. These properties are determined by the compound's molecular structure, with the presence of heteroatoms like nitrogen, sulfur, and fluorine playing a significant role in influencing characteristics like solubility in different solvents and melting points. The analysis of physical properties is essential for understanding the compound's behavior in biological environments and for designing formulations for pharmacological applications.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, are key to the compound's potential pharmacological effects. The unique combination of a thiadiazolo[3,2-a][1,3]diazepin ring system with fluorophenyl and acetamide groups contributes to the compound's ability to interact with biological targets, potentially leading to therapeutic effects. Studies on related compounds have highlighted their potential as anti-inflammatory and antimicrobial agents, suggesting that the compound may also possess similar activities (Sunder & Maleraju, 2013).
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activities. Specific compounds in this category have demonstrated notable effectiveness in this regard (Sunder & Maleraju, 2013).
Anticancer Properties
A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds showed potent cytotoxic results against breast cancer cell lines, highlighting their potential in cancer therapy (Abu-Melha, 2021).
Anticonvulsant Effects
Compounds like 3-substituted-thiazolyl-2-iminothiazolidin-4-ones, synthesized from similar structures, have been investigated for their anticonvulsant activity, with some showing greater potency than standard treatments like diazepam (Alagarsamy, Senthilraja, & Solomon, 2016).
Pharmacological Investigation for Anesthesia
Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), a related compound, has been identified as an ultra-short acting hypnotic with potential use in preanesthetic medication and anesthesia induction. It exhibited rapid onset and short duration of action without acute tolerance or noticeable side effects (El-Subbagh et al., 2008).
Herbicide Analysis and Detection
Analysis of N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, a compound with a similar structure, has been conducted in the context of herbicide research. This involves the detection and isolation of herbicides and their degradates in natural water, indicating its relevance in environmental science and agriculture (Zimmerman, Schneider, & Thurman, 2002).
Antibacterial and Antitumor Evaluation
Newly synthesized N-substituted-2-amino-1,3,4-thiadiazoles, including related compounds, have been evaluated for their cytotoxicity and antioxidant activities, showing promising results in both antibacterial and antitumor capacities (Hamama, Gouda, Badr, & Zoorob, 2013).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S2/c15-9-3-5-10(6-4-9)16-12(21)8-22-14-18-19-7-1-2-11(20)17-13(19)23-14/h3-6H,1-2,7-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUOYILZRZRGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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